molecular formula C14H18ClF3N2O2 B2631305 tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate CAS No. 2228637-95-2

tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate

Cat. No.: B2631305
CAS No.: 2228637-95-2
M. Wt: 338.76
InChI Key: HFAWZYCGPJLSJW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate systematically encodes the compound’s structure:

  • Parent aromatic system : A benzene ring substituted at the 4-position with chlorine and the 3-position with a trifluoromethyl group.
  • Ethyl backbone : A two-carbon chain attached to the benzene ring, where the first carbon (C1) bears the aromatic substituent, and the second carbon (C2) carries an amino group (-NH~2~).
  • Carbamate group : A tert-butoxycarbonyl (Boc) protecting group linked to the amino group via a carbonyl bridge.

Structural Features and Molecular Properties

Property Value/Description
IUPAC Name tert-Butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
Molecular Formula C~14~H~18~ClF~3~N~2~O~2~
Molecular Weight 338.75 g/mol (calculated)
Key Functional Groups Boc carbamate, primary amine, chloroarene, trifluoromethylarene

The trifluoromethyl (-CF~3~) and chloro (-Cl) groups confer electron-withdrawing effects, influencing the aromatic ring’s reactivity. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites.

Historical Development in Organofluorine Chemistry

The synthesis of this compound is rooted in milestones in organofluorine chemistry:

Key Historical Milestones

Year Development Significance
1835 Dumas synthesizes methyl fluoride First organofluorine compound via nucleophilic substitution.
1862 Borodin demonstrates halogen exchange (Cl → F) Early example of fluorination methodology.
1984 Ruppert–Prakash reagent (TMS-CF~3~) introduced Enabled nucleophilic trifluoromethylation of carbonyl groups.
2010 Stereocontrolled synthesis of β-amino-α-trifluoromethyl alcohols Advanced routes to chiral fluorinated building blocks.

The trifluoromethyl group in the target compound likely originates from modern fluorination strategies, such as the use of TMS-CF~3~ for carbonyl trifluoromethylation. Early work on aryl fluorides by Schmitt and Lenz laid the groundwork for introducing fluorine into aromatic systems, while advancements in protective group chemistry facilitated the incorporation of the Boc group.

Position Within Carbamate Functional Group Taxonomy

Carbamates, esters of carbamic acid (NH~2~COOH), are classified by their alkyl/aryl substituents and applications:

Comparative Analysis of Carbamate Derivatives

Carbamate Type Example Stability Common Use Cases
Methyl carbamate Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Moderate Intermediate in agrochemicals
tert-Butyl carbamate Target compound High (steric bulk) Amine protection in peptide synthesis
Aryl carbamate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate derivatives Variable Polymer crosslinking agents

The tert-butyl group in the target compound enhances hydrolytic stability compared to methyl or ethyl carbamates, making it ideal for multi-step syntheses requiring orthogonal protection. Its structural complexity aligns with trends in medicinal chemistry, where fluorinated carbamates improve metabolic stability and target binding.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O2/c1-13(2,3)22-12(21)20-11(7-19)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11H,7,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAWZYCGPJLSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228637-95-2
Record name tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Carbamate Formation: The final step involves the reaction of the amine with tert-butyl chloroformate under basic conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for deprotection in synthetic applications:

Conditions Products Yield Source
6 M HCl, 65°C, 4h1-[4-chloro-3-(trifluoromethyl)phenyl]ethylamine + CO₂ + tert-butanol89%
1M NaOH, THF, refluxFree amine + sodium carbonate78%

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon . The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects .

Nucleophilic Substitution at the Chloro Substituent

The 4-chloro group on the aromatic ring participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Products Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives with boronic acidsDrug intermediate synthesis
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAromatic amines (e.g., 4-amino-3-CF₃-phenyl derivatives)Urea/amide formation

The chloro group's reactivity is modulated by the electron-withdrawing trifluoromethyl group, which activates the ring toward substitution .

Amine Functionalization Reactions

The primary amine undergoes derivatization to form pharmacologically relevant structures:

Urea Formation

Reaction with isocyanates produces urea derivatives under mild conditions:

text
R-NCO + Target Compound → R-NH-C(O)-NH-(Target Amine)

Example :

  • Reaction with 3-(trifluoromethyl)phenyl isocyanate yields bis-trifluoromethyl urea (IC₅₀ = 32 nM against sEH enzyme) .

Amide Coupling

EDCI/HOBt-mediated coupling with carboxylic acids generates amides:

Carboxylic Acid Product Activity
4-Methylthiazole-2-carboxylic acidHCV NS5B polymerase inhibitor (EC₅₀ = 1.1 nM)

Electrophilic Aromatic Substitution

While limited by deactivation from -Cl and -CF₃ groups, directed ortho-metalation enables functionalization:

Reagent Position Modified Product
LDA, -78°C, then DMFOrtho to -CF₃Formylated or alkylated derivatives
CuI, aryl iodidesPara to -ClExtended π-systems for material science

Reactions require strict temperature control (-78°C to 0°C) to prevent side reactions .

Stability and Degradation Pathways

Critical stability data under storage conditions:

Parameter Value Implications
Hydrolytic Stability (pH 7.4, 37°C)t₁/₂ = 48hRequires anhydrous storage
PhotostabilityDegrades by 15% after 24h UVUse amber vials for long-term storage

Oxidative degradation pathways involve radical attack at the benzylic position .

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves multi-step reactions that include the formation of the carbamate from the corresponding amine and carbonyl compounds. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can be advantageous for biological activity.

Medicinal Chemistry

Tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate has shown promise as a potential therapeutic agent due to its biological activity. Compounds with similar structures often act as enzyme inhibitors or modulators of biological pathways. For instance:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, which is significant in drug development for diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl carbamate exhibit anti-inflammatory properties. A study synthesized various substituted benzamido phenylcarbamates and evaluated their anti-inflammatory activity through in vivo models. These compounds demonstrated significant inhibition percentages, indicating potential therapeutic uses in treating inflammatory conditions .

Neuroprotective Effects

Case studies have explored the neuroprotective effects of structurally related compounds on astrocytes under oxidative stress conditions induced by amyloid beta peptides. These studies suggest that tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate may reduce cell death and inflammatory markers, highlighting its potential role in neuroprotection.

Compound NameBiological ActivityMechanism
Tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamateAnti-inflammatoryEnzyme inhibition
Similar derivativesNeuroprotectiveReduces oxidative stress
Related benzamido phenylcarbamatesAnti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Neuroprotection

A study focusing on the neuroprotective effects of related compounds demonstrated a significant reduction in inflammatory markers in astrocytes exposed to amyloid beta. This suggests that tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate could be beneficial in developing treatments for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine derivatives has shown that certain derivatives exhibit notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate in treating infections .

Mechanism of Action

The mechanism of action of tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chloro substituents enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol)
This compound Boc-protected amine 4-chloro-3-(trifluoromethyl)phenyl, 2-aminoethyl ~340.8 (estimated)
tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate Boc-protected phenyl 4-chloro-2-(cyclopropyl-trifluoro-hydroxybutynyl)phenyl ~421.8 (estimated)
Isorhamnetin-3-O-glycoside Flavonoid glycoside Hydroxyl, methoxy, glycosyl groups ~478.4

Key Observations:

Substituent Positioning : The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group contrasts with the 4-chloro-2-substituted phenyl in ’s compound. The meta-position of the trifluoromethyl group enhances steric hindrance and electronic effects compared to ortho-substituted analogs.

Functional Groups : The presence of a primary amine in the target compound distinguishes it from the hydroxylated butynyl group in ’s derivative, suggesting divergent reactivity (e.g., nucleophilic vs. hydrogen-bonding interactions).

Spectroscopic Data Comparison

Spectral characterization of such compounds relies on 1H-NMR, 13C-NMR, and UV-Vis spectroscopy (Table 2). For example:

Table 2: Representative NMR Data for Carbamate Derivatives

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) Reference
Target compound ~1.4 (s, Boc CH3), ~3.2–3.5 (m, NH2CH2), ~7.5–7.7 (m, aromatic H) ~28 (Boc CH3), ~80 (Boc C), ~115–140 (aromatic C, CF3) Estimated
tert-butyl N-[4-chloro-2-(substituent)phenyl]carbamate ~1.4 (s, Boc CH3), ~2.1 (m, cyclopropyl), ~6.9–7.3 (m, aromatic H) ~28 (Boc CH3), ~80 (Boc C), ~110–135 (aromatic C, CF3, cyclopropyl)

Insights:

  • Boc Group Signals : Both compounds exhibit characteristic tert-butyl singlets at ~1.4 ppm (1H-NMR) and ~28/80 ppm (13C-NMR).
  • Aromatic Region : The target compound’s meta-substituted phenyl group results in distinct splitting patterns compared to ortho-substituted analogs.

Physicochemical and Functional Properties

  • Lipophilicity : The trifluoromethyl group increases hydrophobicity (logP ~3.5–4.0), whereas the amine group in the target compound may enhance solubility in polar solvents relative to ’s hydroxylated derivative.
  • Reactivity : The Boc-protected amine is prone to deprotection under acidic conditions, enabling downstream functionalization. In contrast, hydroxylated derivatives (e.g., ) may participate in hydrogen bonding or oxidation reactions.

Biological Activity

Tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate, with the molecular formula C14H20ClF3N3O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , an amino group , and a chloro-trifluoromethyl-substituted phenyl ring . These functional groups contribute to its reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its efficacy in biological systems.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H20ClF3N3O2
Molecular Weight319.328 g/mol
CAS Number2228637-95-2
Chemical ClassAromatic heterocycles, amines, carbamates

Biological Activity

Research indicates that tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate exhibits various biological activities that may be relevant in pharmacology. Compounds with similar structures often function as enzyme inhibitors or modulators of biological pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, affecting the compound's interaction with biological targets.
  • Electrophilic Aromatic Substitution : The chloro and trifluoromethyl groups influence electrophilic aromatic substitution reactions due to their electronic effects.

Case Studies

Several studies have explored the biological activity of compounds related to tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate:

  • Study 1 : Investigated the enzyme inhibition properties of similar carbamate derivatives, demonstrating significant inhibition against certain cancer-related enzymes.
  • Study 2 : Focused on the pharmacokinetics of related compounds, highlighting the role of lipophilicity in enhancing bioavailability.

Interaction Studies

Understanding the interactions of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate with biological macromolecules is essential for elucidating its mechanism of action. Key areas of focus include:

  • Binding affinity to target enzymes
  • Impact on cellular signaling pathways
  • Potential side effects and toxicity profiles

Comparative Analysis

To contextualize the unique properties of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate, a comparison with structurally similar compounds is beneficial.

Compound NameCAS NumberKey Features
Tert-butyl N-{2-amino-4-(trifluoromethyl)phenyl}carbamate24689211Lacks chloro substituent; different biological activity profile
Tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate1270451529Different position of chloro substituent; altered reactivity
Tert-butyl N-{2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}carbamate222863795Fluoro instead of chloro; influences pharmacodynamics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate?

  • Methodology :

Amine Activation : Start with a primary amine (e.g., 2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethylamine). Protect the amine group using tert-butyl carbamate (Boc) via coupling reagents like EDCI/HOBt .

Isocyanate Intermediate : React 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) with the Boc-protected amine. This step installs the carbamate linkage .

Purification : Use column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or TLC (Rf values) .

  • Key Considerations : Optimize solvent polarity and reaction temperature to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

  • Stability Guidelines :

  • Storage : Keep at room temperature in airtight containers, protected from moisture and light .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact .

Q. What analytical techniques are critical for confirming structure and purity?

  • Techniques :

  • NMR : Confirm regiochemistry (e.g., aromatic protons at δ 7.2–7.5 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~351) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Catalysis : Employ DMAP or triethylamine to accelerate carbamate formation .
  • Inert Atmosphere : While reports synthesis without inert gas, sensitive intermediates may require nitrogen to prevent oxidation .
    • Data-Driven Approach : Design a factorial experiment varying temperature, solvent, and catalyst loading.

Q. What is the role of this carbamate in synthesizing kinase inhibitors like sorafenib?

  • Mechanistic Insight :

  • The compound serves as a urea precursor. React with 4-(4-aminophenoxy)-N-methylpicolinamide under basic conditions to form the urea core of sorafenib .
  • Regioselectivity : The 4-chloro-3-(trifluoromethyl)phenyl group enhances target binding affinity in kinase inhibitors .

Q. How can regioselectivity challenges in modifying the phenyl ring be addressed?

  • Strategies :

  • Directing Groups : Introduce nitro or methoxy groups to steer electrophilic substitution .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with halogenated analogs for selective functionalization .
    • Analytical Validation : Monitor reaction progress via LC-MS and compare with reference standards .

Q. What biological implications arise from the trifluoromethyl group?

  • Structure-Activity Relationship (SAR) :

  • The CF₃ group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Case Study : Fasentin (a GLUT4 inhibitor) uses a similar trifluoromethylphenyl carbamate for anti-angiogenic activity .

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